

Crystal Structure Analysis of Methyl 2,4-dibromobenzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2,4-dibromobenzoate

Cat. No.: B138849

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Disclaimer: As of December 2025, a comprehensive crystal structure analysis for **Methyl 2,4-dibromobenzoate** is not publicly available in crystallographic databases. This guide presents a detailed analysis of a closely related constitutional isomer, Methyl 3,5-dibromo-4-methylbenzoate, for which crystallographic data has been published. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals by providing insights into the structural characteristics of a similar brominated benzoic acid methyl ester.

Introduction

Methyl 3,5-dibromo-4-methylbenzoate ($C_9H_8Br_2O_2$) is a halogenated aromatic compound. Understanding its three-dimensional structure is crucial for predicting its physicochemical properties, reactivity, and potential interactions in a biological context. Single-crystal X-ray diffraction is the definitive method for elucidating the precise arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions. This guide summarizes the key findings from the crystal structure analysis of Methyl 3,5-dibromo-4-methylbenzoate and outlines the experimental procedures involved.

Crystallographic Data

The crystal structure of Methyl 3,5-dibromo-4-methylbenzoate was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for Methyl 3,5-dibromo-4-methylbenzoate

Parameter	Value
Empirical Formula	C ₉ H ₈ Br ₂ O ₂
Formula Weight	307.97 g/mol
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	
a	3.9716(2) Å
b	14.2359(7) Å
c	17.2893(8) Å
α	90°
β	90°
γ	90°
Volume	977.52(8) Å ³
Z	4
Data Collection	
Diffractometer	Bruker APEXII CCD
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature	296(2) K
θ range for data collection	2.82 to 28.29°
Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	2249 / 0 / 127
Goodness-of-fit on F ²	1.053
Final R indices [I > 2σ(I)]	R ₁ = 0.0298, wR ₂ = 0.0665

R indices (all data)

 $R_1 = 0.0355$, $wR_2 = 0.0691$

Molecular Structure

The molecule of Methyl 3,5-dibromo-4-methylbenzoate is largely planar. The dihedral angle between the benzene ring and the methyl ester group is minimal, indicating a relatively conjugated system. Selected bond lengths and angles are provided in Table 2, and torsion angles are in Table 3.

Table 2: Selected Bond Lengths (Å) and Angles (°) for Methyl 3,5-dibromo-4-methylbenzoate

Bond	Length (Å)	Angle	Degree (°)
Br1-C3	1.894(3)	C4-C3-Br1	118.8(2)
Br2-C5	1.896(3)	C6-C5-Br2	119.2(2)
C1-C2	1.385(4)	C2-C1-C6	120.9(3)
C1-C6	1.391(4)	C1-C2-C3	119.5(3)
C2-C3	1.389(4)	C2-C3-C4	120.4(3)
C3-C4	1.390(4)	C3-C4-C5	119.5(3)
C4-C5	1.387(4)	C4-C5-C6	120.2(3)
C5-C6	1.383(4)	C5-C6-C1	119.5(3)
C1-C7	1.491(4)	O1-C7-O2	123.5(3)
C7-O1	1.201(3)	O1-C7-C1	124.3(3)
C7-O2	1.334(3)	O2-C7-C1	112.2(2)
O2-C8	1.451(4)	C7-O2-C8	116.1(2)
C4-C9	1.503(4)	C3-C4-C9	120.5(3)
C5-C4-C9	120.0(3)		

Table 3: Selected Torsion Angles (°) for Methyl 3,5-dibromo-4-methylbenzoate

Atoms (A-B-C-D)	Angle (°)
C6-C1-C7-O1	-176.4(3)
C2-C1-C7-O1	3.2(5)
C6-C1-C7-O2	3.2(4)
C2-C1-C7-O2	-177.2(3)
C1-C2-C3-Br1	179.6(2)
C4-C5-C6-Br2	-179.3(2)
C1-C7-O2-C8	-0.6(4)

Experimental Protocols

Synthesis of Methyl 3,5-dibromo-4-methylbenzoate

A detailed synthesis protocol for Methyl 3,5-dibromo-4-methylbenzoate can be generalized from standard esterification procedures for aromatic carboxylic acids. A typical method involves the Fischer esterification of 3,5-dibromo-4-methylbenzoic acid.

- **Reaction Setup:** 3,5-dibromo-4-methylbenzoic acid is dissolved in an excess of methanol, which acts as both a reactant and a solvent.
- **Catalyst:** A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, is added to the mixture.
- **Reaction Conditions:** The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.
- **Workup and Purification:** After cooling, the excess methanol is typically removed under reduced pressure. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield pure Methyl 3,5-dibromo-4-methylbenzoate.

Single-Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.

- **Solvent Selection:** A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For Methyl 3,5-dibromo-4-methylbenzoate, a solvent like ethanol, methanol, or a mixture of hexane and ethyl acetate might be appropriate.
- **Procedure:** The purified compound is dissolved in a minimal amount of the chosen solvent at an elevated temperature to create a saturated or near-saturated solution. The solution is then filtered to remove any insoluble impurities. The clear filtrate is allowed to stand undisturbed at room temperature, and the solvent is allowed to evaporate slowly over a period of several days to weeks, leading to the formation of well-defined single crystals.

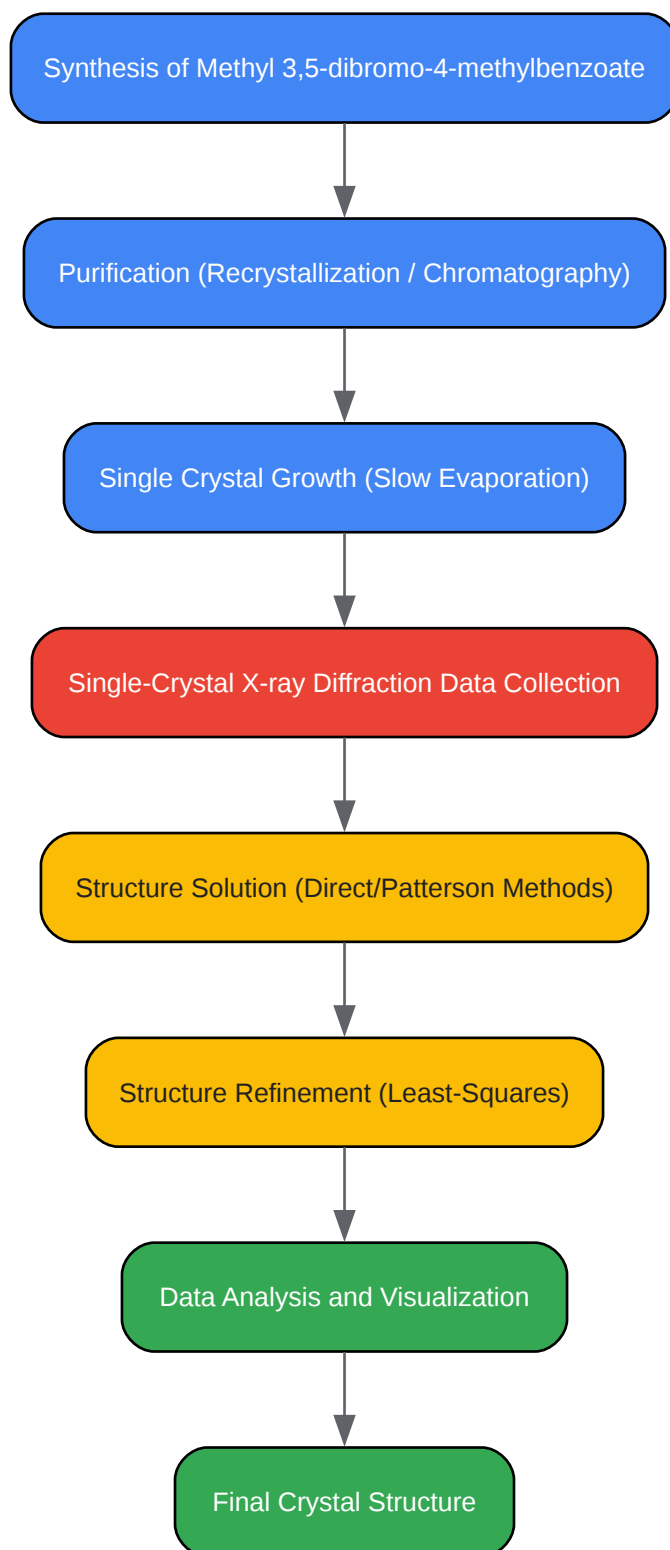
Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following key steps:

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.
- **Data Processing:** The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental diffraction data to optimize the atomic coordinates, and thermal parameters.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of a small organic molecule like Methyl 3,5-dibromo-4-methylbenzoate.



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